Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 4-[1-(hydroxyimino)propyl]phenol
Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 4-[1-(hydroxyimino)propyl]phenol
Executive Summary
4-[1-(hydroxyimino)propyl]phenol (CAS: 133595-72-9), commonly referred to as 4-hydroxypropiophenone oxime, is a highly versatile chemical intermediate utilized extensively in organic synthesis, medicinal chemistry, and materials science[1]. Structurally, it features a central propyl chain linked to a phenolic ring and an oxime functional group. This unique combination of a hydrophobic alkyl core, a hydrogen-bond donating/accepting phenolic hydroxyl, and a metal-coordinating oxime moiety makes it an ideal precursor for active pharmaceutical ingredients (APIs) and transition metal Schiff base complexes [2].
This whitepaper provides an in-depth analysis of its structural logic, physicochemical properties, and a field-proven, self-validating synthetic protocol for its preparation.
Chemical Identity & Structural Logic
The reactivity and physical behavior of 4-[1-(hydroxyimino)propyl]phenol are dictated by the spatial and electronic interplay of its functional groups.
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Oxime Isomerism (E/Z Geometry): The restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime group results in two distinct geometric isomers: the E (entgegen) and Z (zusammen) forms. The ratio of these isomers is thermodynamically driven by the steric bulk of the propyl chain versus the phenolic ring.
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Dual Hydrogen Bonding: The molecule possesses two distinct proton donors/acceptors—the phenolic -OH (pKa ~9.5) and the oxime -OH (pKa ~11-12). This dual capability significantly influences its solubility profile and its ability to form supramolecular networks.
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Electronic Delocalization: The electron-donating nature (+M effect) of the phenolic hydroxyl group enriches the electron density of the aromatic ring, which in turn conjugates with the C=N bond, stabilizing the overall molecular framework.
Caption: Structural logic and functional group interplay of 4-[1-(hydroxyimino)propyl]phenol.
Physicochemical Properties
Understanding the quantitative parameters of this compound is critical for downstream applications, such as liquid-liquid extraction during synthesis or formulation in drug development. The data below synthesizes the core physicochemical markers [1].
| Property | Value / Description | Causality / Significance |
| CAS Registry Number | 133595-72-9 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C9H11NO2 | Determines the exact mass for mass spectrometry (MS) analysis. |
| Molecular Weight | 165.19 g/mol | Low molecular weight, adhering to Lipinski's Rule of Five for drug-likeness. |
| Physical State | Solid (Crystalline) | High degree of intermolecular hydrogen bonding drives crystallization. |
| Solubility Profile | Soluble in EtOH, DMSO, EtOAc; Slightly soluble in H₂O | The hydrophobic propyl and aromatic groups limit aqueous solubility, while polar groups interact well with protic/polar aprotic organic solvents. |
| SMILES | CCC(=NO)c1ccc(O)cc1 | Useful for computational chemistry and in silico docking studies. |
Synthetic Methodology & Experimental Protocol
The synthesis of 4-[1-(hydroxyimino)propyl]phenol is achieved via the oximation of 4-hydroxypropiophenone using hydroxylamine hydrochloride [3].
Mechanistic Causality
Hydroxylamine hydrochloride (NH₂OH·HCl) is an air-stable salt, but the active nucleophile required for the reaction is the free amine (NH₂OH). Therefore, a mild base (such as sodium acetate or pyridine) must be introduced to neutralize the HCl. Once liberated, the highly nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of 4-hydroxypropiophenone. This forms a tetrahedral hemiaminal intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the stable C=N double bond of the oxime.
Step-by-Step Self-Validating Protocol
Reagents Required:
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4-Hydroxypropiophenone (1.0 equivalent)
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Hydroxylamine hydrochloride (1.2 - 1.5 equivalents)
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Anhydrous Sodium Acetate (1.2 - 1.5 equivalents)
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Absolute Ethanol (Reaction solvent)
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Deionized Water
Procedure:
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Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 4-hydroxypropiophenone in absolute ethanol (approx. 10 mL per 10 mmol of substrate).
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Nucleophile Liberation: In a separate beaker, dissolve 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of sodium acetate in a minimum volume of deionized water. Validation checkpoint: The dissolution of these salts is endothermic; ensure complete dissolution before proceeding.
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Condensation Reaction: Add the aqueous hydroxylamine solution dropwise to the ethanolic ketone solution at room temperature. Equip the flask with a reflux condenser and heat the mixture to 70–80 °C (reflux) for 1 to 3 hours.
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Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation checkpoint: The disappearance of the UV-active ketone spot and the appearance of a lower Rf oxime spot (due to increased polarity from the -OH group) confirms reaction completion.
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Workup & Extraction: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol. Partition the resulting aqueous slurry between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous MgSO₄. Filter and evaporate the solvent to yield the crude product. Purify via recrystallization from an ethanol/water mixture to obtain pure 4-[1-(hydroxyimino)propyl]phenol as a crystalline solid.
Caption: Step-by-step synthetic workflow for the oximation of 4-hydroxypropiophenone.
Applications in Advanced Research
A. Schiff Base Ligands and Metal Complexes
Oximes derived from p-hydroxypropiophenone are exceptional bidentate or bridging ligands in coordination chemistry. The nitrogen atom of the oxime and the oxygen atom of the phenolic group provide lone pairs that readily coordinate with transition metals. Recent studies have demonstrated that condensing these moieties into Schiff bases allows for the synthesis of Mn(II) and Zn(II) complexes, which exhibit significant antimicrobial and biological activities [2]. The resulting octahedral or square-planar geometries are highly dependent on the steric influence of the propyl chain.
B. Precursor for Active Pharmaceutical Ingredients
The oxime group is a classic bioisostere and a versatile synthetic node. 4-[1-(hydroxyimino)propyl]phenol can undergo Beckmann rearrangement to yield highly substituted amides, or it can be reduced to form primary amines (e.g., 1-(4-hydroxyphenyl)propan-1-amine derivatives). These pathways are foundational in the synthesis of sympathomimetic drugs, selective receptor modulators, and enzyme inhibitors.
References
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Molport Chemical Database. "4-[1-(hydroxyimino)propyl]phenol | 133595-72-9." Molport. Available at:[Link]
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ResearchGate. "Synthesis, Characterization and Antimicrobial Evaluation of Mn(II) and Zn(II) Schiff base Complexes with p-hydroxypropiophenone moiety." Nigerian Annals of Pure and Applied Sciences. Available at:[Link]
